molecular formula C12H10FN3O5 B5624608 5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione

5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B5624608
M. Wt: 295.22 g/mol
InChI Key: ABQLMGNTCWTLSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione, often involves the construction of the pyrimidine ring followed by the introduction of substituents. In related work, Gorle et al. (2016) described the preparation of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, utilizing an intermediate compound and confirming the structures through various spectral and analytical data (Gorle et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione, can be characterized using techniques like X-ray crystallography, NMR, and mass spectrometry. Ivashchenko et al. (2019) reported the crystal structure of a similar compound, highlighting the importance of understanding the spatial arrangement for biological activity (Ivashchenko et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including halogenation, alkylation, and coupling reactions, which are crucial for the synthesis of more complex molecules. Kinoshita et al. (1992) synthesized bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, demonstrating the reactivity of the pyrimidine ring towards halogenation (Kinoshita et al., 1992).

properties

IUPAC Name

5-fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O5/c1-21-10-3-2-8(16(19)20)4-7(10)5-15-6-9(13)11(17)14-12(15)18/h2-4,6H,5H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQLMGNTCWTLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-(2-methoxy-5-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione

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